molecular formula C28H38N2O9S B1222779 Sufentanil citrate CAS No. 60561-17-3

Sufentanil citrate

Katalognummer B1222779
CAS-Nummer: 60561-17-3
Molekulargewicht: 578.7 g/mol
InChI-Schlüssel: OJCZPLDERGDQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sufentanil Citrate is a potent opioid analgesic, a thienyl analogue of fentanyl, primarily utilized in anesthesia. It is distinguished by its high potency, rapid onset, and relatively short duration of action, making it particularly useful in surgeries requiring profound analgesia with stable hemodynamics (Rosow, 1984).

Synthesis Analysis

The total synthesis of Sufentanil is achieved from simple thiophenylethylamine through a six-step sequence. Key steps include efficient construction of thiophenylethylpiperidone by aminomethano desilylation-cyclization followed by Swern oxidation and direct regioselective N-nucleophilic epoxide cleavage with aniline promoted by Lewis acids (Shin et al., 1999).

Molecular Structure Analysis

Sufentanil Citrate's efficacy and potency are attributed to its molecular structure, specifically its analgesic activity mediated through μ-opioid receptor agonism. The presence of the thienyl group contributes to its high lipid solubility and potency. Detailed molecular interactions with opioid receptors highlight the importance of its structure for its pharmacological profile.

Chemical Reactions and Properties

Sufentanil undergoes extensive metabolism, primarily through the liver in humans, rats, and dogs, with similar metabolic pathways observed across these species. The metabolism involves oxidative N-dealkylation, O-demethylation, and hydroxylation, leading to various metabolites (Lavrijsen et al., 1990).

Physical Properties Analysis

Sufentanil Citrate's physical stability under various storage conditions has been extensively studied. It maintains chemical and microbiological stability for extended periods when stored properly. For instance, a sufentanil-levobupivacaine mixture in polypropylene syringes remains chemically and microbiologically stable for up to 28 days at controlled temperatures (Jäppinen et al., 2003).

Chemical Properties Analysis

Sufentanil's chemical properties, including its interaction with different pH levels and materials like polyvinyl chloride (PVC), have been examined to understand its absorption and stability in various clinical settings. For example, its absorption into PVC results in concentration reductions, which can be mitigated by adjusting the pH to optimize stability for epidural administration (Roos et al., 1993).

Wissenschaftliche Forschungsanwendungen

Analgesic Utilization

  • Retrospective Analysis of Narcotic Analgesics : In a hospital setting, Sufentanil Citrate Injection was predominantly used, demonstrating its importance in clinical anesthesia (Xua, 2014).

Postoperative Analgesia

  • Intranasal Sufentanil for Postoperative Pain : A study showed that intranasal administration of sufentanil citrate provides rapid, effective postoperative analgesia, indicating its potential for non-invasive pain management (Han, 2011).

Stability in Anesthetic Mixtures

  • Physical Compatibility with Propofol : Research on propofol and sufentanil mixtures revealed that sufentanil does not significantly destabilize propofol emulsions, indicating its compatibility and safety for combined use in anesthesia (Zbytovská et al., 2017).

Cellular and Molecular Studies

  • Effects on Umbilical Cord Mesenchymal Stem Cells : Sufentanil was found to reduce apoptosis in umbilical cord mesenchymal stem cells caused by ropivacaine, highlighting its protective cellular effects (Li et al., 2019).

Cardioprotective Properties

  • Myocardial Ischemia-Reperfusion Injury : Sufentanil showed a significant protective effect against myocardial ischemia-reperfusion injury in rats, possibly through inhibition of endoplasmic reticulum stress (Qiu et al., 2022).

Respiratory Failure Management

  • In Severe Pneumonia and Respiratory Failure : Sufentanil, combined with dexmedetomidine, improved the prognosis of patients with severe pneumonia requiring mechanical ventilation (Wang et al., 2021).

Anesthesiology and Intensive Therapy

  • Anaesthesiology and Intensive Therapy : Sufentanil's pharmacokinetics and limited side effects suggest its suitability for broader clinical use in anesthesia and pain management (Maciejewski, 2012).

Ischemic Heart Disease

  • Cardioprotective Mechanisms : Research indicates that sufentanil limits myocardial infarct size in ischemia-reperfusion injury, potentially by preserving phosphorylated connexin 43 (Wu et al., 2012).

Safety And Hazards

Sufentanil citrate exposes users to risks of addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Sufentanil Citrate Injection .

Zukünftige Richtungen

Sufentanil citrate injection is used to relieve pain during and after surgery or other medical procedures (eg, childbirth). It is also used with other medicines just before or during an operation to help the anesthetic work better . Consideration may be made in the future for the use of the sublingual form in the US military in cases where analgesia is required immediately .

Eigenschaften

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56030-54-7 (Parent)
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048928
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sufentanil citrate

CAS RN

60561-17-3
Record name Sufentanil citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60561-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUFENTANIL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sufentanil HCl obtained in Example 8 was suspended in hot water and adjusted to pH 10-11 with 10% aqueous potassium hydroxide and extracted with ether. The organic layer washed with water, dried and evaporated to give the free base with an LC purity profile of 99.62%. An equivalent of sufentanil free base with anhydrous citric acid was warmed in 100% ethanol. After removal of ethanol the fluffy white powder was dried in the vacuum oven at 56° C. for 48 hrs. Sufentanil citrate thus obtained passed all USP tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sufentanil citrate
Reactant of Route 2
Sufentanil citrate
Reactant of Route 3
Sufentanil citrate
Reactant of Route 4
Sufentanil citrate
Reactant of Route 5
Sufentanil citrate
Reactant of Route 6
Sufentanil citrate

Citations

For This Compound
1,550
Citations
CE Rosow - … : The Journal of Human Pharmacology and Drug …, 1984 - Wiley Online Library
Sufentanil citrate is a potent analogue of fentanyl that has been evaluated primarily for use in opioid anesthesia. It is a pure mu receptor agonist and produces the typical spectrum of …
AJ Donnelly, LM Newman, HM Petryna… - American Journal of …, 1993 - academic.oup.com
… The four controlled substances most commonly used in our OR—alfentanil hydrochloride injection,'fentanyl citrate injection,''sufentanil citrate injection,'and midazolam hydrochloride …
Number of citations: 5 academic.oup.com
PJ Roos, JH Glerum, JW Meilink - Pharmaceutisch Weekblad, 1992 - Springer
… to absorption of sufentanil citrate in the reservoir wall. No loss of sufentanil citrate could be … , a serious inhomogeneity of the sufentanil citrate solution occurred after thawing at room …
Number of citations: 24 link.springer.com
LP Boitquin, JD Hecq… - Annals of …, 2004 - journals.sagepub.com
… Commercial ampuls of sufentanil citrate d and … 1 μg/mL of sufentanil citrate and 3.75 mg/mL of levobupivacaine HCl. The concentration of the ampuls was 7.5 μg/mL sufentanil citrate …
Number of citations: 28 journals.sagepub.com
V Humbert-Delaloye, M Berger, P Voirol… - European Journal of …, 2012 - ejhp.bmj.com
Objectives Physicochemical incompatibilities between intravenous drugs are a recurrent problem in intensive care units. The present study was aimed at investigating the physical …
Number of citations: 7 ejhp.bmj.com
PJ Roos, JH Glerum, JW Meilink, L Zwang - Pharmacy World and Science, 1993 - Springer
… Table 2 Stability of unbuffered and buffered sufentanil citrate solution in portable pump … Sufentanil citrate diluted with sodium chloride 0.9% to a concentration of 5/~g/ml sufentanil is not …
Number of citations: 10 link.springer.com
K Öster Svedberg, J McKenzie… - Journal of clinical …, 2002 - Wiley Online Library
… Stability data have shown that ropivacaine is compatible with the systemic narcotic opioid analgesics morphine sulphate, sufentanil citrate and fentanyl citrate for 14 days in a Polybag® (…
Number of citations: 25 onlinelibrary.wiley.com
PS Sebel, CW Barrett, CJC Kirk, J Heykants - European journal of clinical …, 1987 - Springer
… 3H-fentanyl citrate, 3H-fentanyl base, and 3H-sufentanil citrate, labelled at the meta position of the aniline ring with a specific actMty of 200 ~Ci. mg -1 (7.4 MBq. mg -1) were prepared …
Number of citations: 77 link.springer.com
TJ Kreeger, US Seal - Journal of Wildlife Diseases, 1990 - meridian.allenpress.com
Gray wolves (Canis lupus) were immobilized with 0.5 mg/kg xylazine plus 7.5 μg/kg of either sufentanil (n =8), etorphine (n = 8), or carfentanil (n = 2). Drug doses used in this study were …
Number of citations: 15 meridian.allenpress.com
L Boitquin, JD Hecq, JM Evrard… - Journal of pain and …, 2004 - jpsmjournal.com
… Commercially available ampoules of 7.5 μg sufentanil citrate and levobupivacaine were … The within-day and between-day reproducibility was 3.3% and 2.2% for sufentanil citrate and 0.6…
Number of citations: 16 www.jpsmjournal.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.